molecular formula C12H11N3O2 B1530254 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1179835-68-7

3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1530254
CAS No.: 1179835-68-7
M. Wt: 229.23 g/mol
InChI Key: AYTHLTZRUGYWCB-UHFFFAOYSA-N
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Description

3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid is a chemical compound that features a pyrimidin-2-yl group attached to a benzoic acid moiety via an amino methyl linker

Mechanism of Action

    Pharmacokinetics

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid are not well-documented in the literature. It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are also not well-studied. It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is possible that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is possible that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid typically involves the following steps:

  • Formation of the Pyrimidin-2-yl Amino Group: This can be achieved by reacting pyrimidin-2-ylamine with an appropriate halogenated compound.

  • Attachment to the Benzoic Acid Moiety: The resulting amino group is then reacted with benzoic acid or its derivatives to form the final compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid is similar to other compounds that contain pyrimidin-2-yl and benzoic acid moieties. its unique structure and functional groups set it apart from these compounds. Some similar compounds include:

  • 3-(Pyrimidin-2-yl)acrylic acid

  • 3-Pyrimidin-2-yl-propionic acid

Properties

IUPAC Name

3-[(pyrimidin-2-ylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11(17)10-4-1-3-9(7-10)8-15-12-13-5-2-6-14-12/h1-7H,8H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTHLTZRUGYWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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